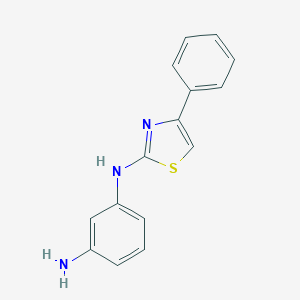
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine, also known as PBDT or NSC 757284, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. In
Mecanismo De Acción
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of unrepaired DNA breaks and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine is its ability to selectively target cancer cells while sparing normal cells. This reduces the potential for side effects in cancer therapy. However, N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancer cells.
Direcciones Futuras
Future research on N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could explore its potential applications in the treatment of inflammatory diseases. Another potential direction for research could be the development of combination therapies using N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine and other cancer drugs to enhance its efficacy. Finally, studies could explore the potential of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine as a diagnostic tool for cancer detection.
Aplicaciones Científicas De Investigación
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to have potential applications in cancer research due to its ability to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
1619-41-6 |
|---|---|
Nombre del producto |
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
Fórmula molecular |
C15H13N3S |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H13N3S/c16-12-7-4-8-13(9-12)17-15-18-14(10-19-15)11-5-2-1-3-6-11/h1-10H,16H2,(H,17,18) |
Clave InChI |
MUNMQVLAUQOQES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

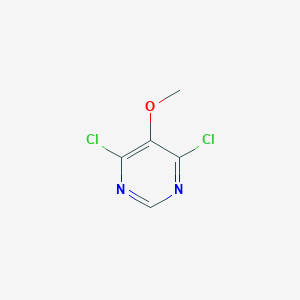
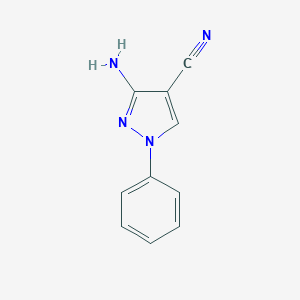
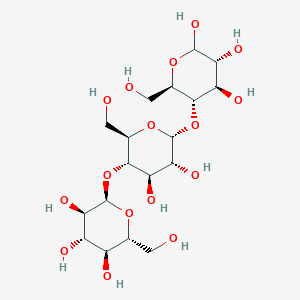
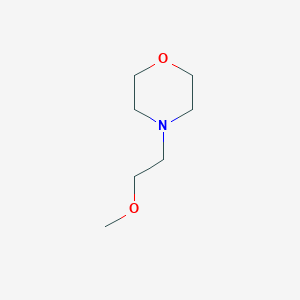
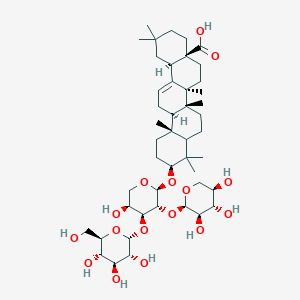
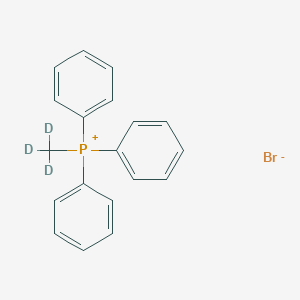
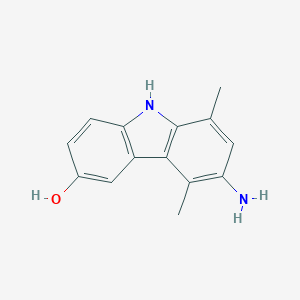
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
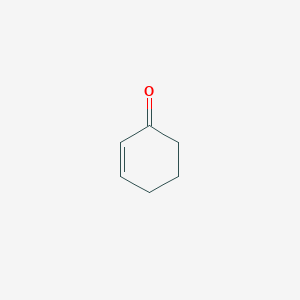
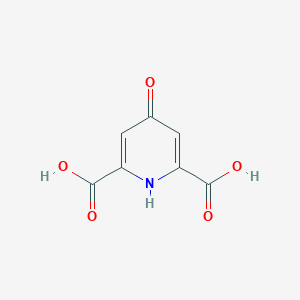
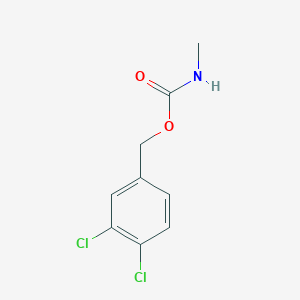
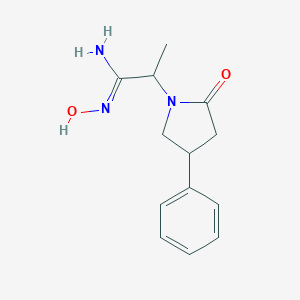
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)